molecular formula C10H12N2O3 B068332 3-amino-4-(ethylcarbamoyl)benzoic Acid CAS No. 167627-62-5

3-amino-4-(ethylcarbamoyl)benzoic Acid

Cat. No.: B068332
CAS No.: 167627-62-5
M. Wt: 208.21 g/mol
InChI Key: MXSIFULXRRWJGB-UHFFFAOYSA-N
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Description

3-Amino-4-(ethylcarbamoyl)benzoic Acid is a benzoic acid derivative featuring an amino group at the 3-position and an ethylcarbamoyl substituent at the 4-position of the benzene ring. This compound is of significant interest in pharmaceutical and metabolic studies. For instance, it has been identified as a urinary metabolite of the insect repellent DEET (N,N-diethyl-meta-toluamide), highlighting its role in human xenobiotic metabolism . Its structure enables interactions with biological systems, making it a candidate for drug development intermediates, particularly in synthesizing benzimidazoles and other heterocycles .

Properties

CAS No.

167627-62-5

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

3-amino-4-(ethylcarbamoyl)benzoic acid

InChI

InChI=1S/C10H12N2O3/c1-2-12-9(13)7-4-3-6(10(14)15)5-8(7)11/h3-5H,2,11H2,1H3,(H,12,13)(H,14,15)

InChI Key

MXSIFULXRRWJGB-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=C(C=C(C=C1)C(=O)O)N

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C(=O)O)N

Synonyms

Benzoic acid, 3-amino-4-[(ethylamino)carbonyl]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The substituents on the benzoic acid backbone critically influence physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Position) Molecular Weight Key Features
3-Amino-4-(ethylcarbamoyl)benzoic Acid -NH₂ (3), -CONHEt (4) 222.23 g/mol DEET metabolite; potential intermediate in drug synthesis
3-Amino-4-(methylamino)benzoic Acid -NH₂ (3), -NHMe (4) 180.17 g/mol Chemoselectively protected for solid-phase peptide synthesis (62% yield)
3-Amino-4-(cyclohexylamino)benzoic Acid -NH₂ (3), -NHCyclohexyl (4) 248.30 g/mol Ferroptosis inhibitor (41% yield via catalytic hydrogenation)
Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate -OEt (ester), -NHCH₂CH₂OH (4) 252.27 g/mol Intermediate for benzimidazole derivatives; characterized by X-ray crystallography

Key Observations :

  • Ethylcarbamoyl vs.
  • Synthetic Yields: Catalytic hydrogenation methods for amino-substituted analogs yield 41–62%, influenced by steric hindrance from substituents .

Physicochemical Behavior in Extraction Systems

Benzoic acid derivatives exhibit distinct extraction efficiencies in emulsion liquid membranes (ELMs).

  • Distribution Coefficients : Benzoic acid derivatives with electron-withdrawing groups (e.g., -COOH, -CONHEt) have higher distribution coefficients (m) than acetic acid, facilitating rapid ELM extraction .
  • Diffusivity Trends: Mobility in membrane phases follows benzoic acid > acetic acid > phenol, suggesting that polar substituents like ethylcarbamoyl may reduce diffusivity relative to unsubstituted benzoic acid .

Toxicity and Quantitative Structure-Toxicity Relationships (QSTR)

QSTR models for benzoic acid derivatives reveal that molecular connectivity indices (0JA, 1JA) and cross-factor JB (0JA × 1JA) correlate with oral LD₅₀ in mice . Although data for this compound are unavailable, analogs with bulky substituents (e.g., cyclohexylamino) may exhibit lower toxicity due to reduced bioavailability. For example:

  • Training Dataset : 39 benzoic acids used for model development showed that higher connectivity indices correspond to lower LD₅₀ (higher toxicity) .
  • DEET Metabolite Implications: As a metabolite, this compound’s low acute toxicity in humans is suggested by its rapid excretion and lack of association with kidney/liver disease in population studies .

Antioxidant Activity

While cinnamic acid derivatives (e.g., ferulic acid) outperform benzoic acids in antioxidant activity due to conjugated double bonds, substituents in this compound may confer unique bioactivity. Notably:

  • Hydroxyl vs. Amino Groups: Antioxidant activity in benzoic acids increases with hydroxyl groups (e.g., protocatechuic acid: 3,4-di-OH). The amino and ethylcarbamoyl groups in the target compound likely redirect its biological role toward receptor binding or metabolic modulation rather than radical scavenging .

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